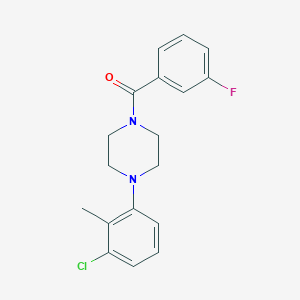

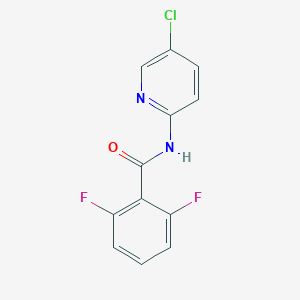

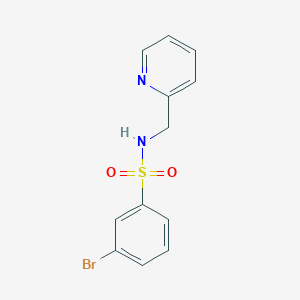

N-(5-chloro-2-pyridinyl)-2,6-difluorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(5-chloro-2-pyridinyl)-2,6-difluorobenzamide, also known as diflubenzuron, is a benzoylurea insecticide that has been widely used in agriculture to control pests such as Lepidoptera, Coleoptera, and Diptera. It was first introduced in the 1970s and has since been used in various countries around the world. In recent years, diflubenzuron has gained attention in scientific research due to its potential applications in the field of medicine and biotechnology.

Mecanismo De Acción

Diflubenzuron acts by inhibiting the synthesis of chitin in insects. Chitin is a polysaccharide that is essential for the formation of the insect exoskeleton. Diflubenzuron inhibits the enzyme chitin synthase, which is responsible for the production of chitin. This results in the disruption of the insect's growth and development, ultimately leading to death.

Biochemical and Physiological Effects:

Diflubenzuron has been shown to have low toxicity to mammals and birds, making it a relatively safe insecticide to use in agriculture. However, studies have shown that N-(5-chloro-2-pyridinyl)-2,6-difluorobenzamiden can have negative effects on non-target organisms such as aquatic invertebrates and crustaceans. Diflubenzuron can accumulate in the environment and persist for long periods of time, which can lead to unintended consequences.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Diflubenzuron has several advantages for use in laboratory experiments. It is a well-established insecticide with a known mechanism of action, making it a reliable tool for studying insect development and growth. Additionally, N-(5-chloro-2-pyridinyl)-2,6-difluorobenzamiden is relatively inexpensive and easy to obtain, making it accessible to researchers.

However, there are also limitations to the use of N-(5-chloro-2-pyridinyl)-2,6-difluorobenzamiden in laboratory experiments. As with any insecticide, there is a risk of unintended effects on non-target organisms and the environment. Additionally, N-(5-chloro-2-pyridinyl)-2,6-difluorobenzamiden can have variable effects on different insect species, which can make it difficult to generalize results.

Direcciones Futuras

There are several potential future directions for research on N-(5-chloro-2-pyridinyl)-2,6-difluorobenzamiden. One area of interest is the development of N-(5-chloro-2-pyridinyl)-2,6-difluorobenzamiden-based therapies for cancer and inflammatory diseases. Additionally, further research is needed to understand the long-term effects of N-(5-chloro-2-pyridinyl)-2,6-difluorobenzamiden on the environment and non-target organisms. Finally, there is potential for the development of new insecticides based on the structure of N-(5-chloro-2-pyridinyl)-2,6-difluorobenzamiden, which could lead to more effective and environmentally friendly pest control methods.

Métodos De Síntesis

Diflubenzuron can be synthesized through a multi-step process that involves the reaction of 2,6-difluoroaniline with chloroacetyl chloride, followed by the reaction with pyridine-2-carboxylic acid. The final product is obtained through purification and crystallization steps. The synthesis of N-(5-chloro-2-pyridinyl)-2,6-difluorobenzamiden is well-established and has been described in various scientific publications.

Aplicaciones Científicas De Investigación

Diflubenzuron has been studied for its potential applications in various fields of science, including medicine and biotechnology. In medicine, N-(5-chloro-2-pyridinyl)-2,6-difluorobenzamiden has been investigated for its anti-cancer properties. Studies have shown that N-(5-chloro-2-pyridinyl)-2,6-difluorobenzamiden can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, N-(5-chloro-2-pyridinyl)-2,6-difluorobenzamiden has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

In biotechnology, N-(5-chloro-2-pyridinyl)-2,6-difluorobenzamiden has been used as a tool to study insect development and growth. Diflubenzuron is a chitin synthesis inhibitor, which means that it can inhibit the production of chitin, a key component of the insect exoskeleton. This property has been used to study the role of chitin in insect development and to develop new methods for insect pest control.

Propiedades

Nombre del producto |

N-(5-chloro-2-pyridinyl)-2,6-difluorobenzamide |

|---|---|

Fórmula molecular |

C12H7ClF2N2O |

Peso molecular |

268.64 g/mol |

Nombre IUPAC |

N-(5-chloropyridin-2-yl)-2,6-difluorobenzamide |

InChI |

InChI=1S/C12H7ClF2N2O/c13-7-4-5-10(16-6-7)17-12(18)11-8(14)2-1-3-9(11)15/h1-6H,(H,16,17,18) |

Clave InChI |

IDXLXTWTJQYJQL-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C(=C1)F)C(=O)NC2=NC=C(C=C2)Cl)F |

SMILES canónico |

C1=CC(=C(C(=C1)F)C(=O)NC2=NC=C(C=C2)Cl)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[6-(2-Oxo-2-phenylethyl)-2-piperidinyl]-1-phenylethanone](/img/structure/B263431.png)

![7-Methoxy-2,2,6-trimethyl-3,4-dihydropyrano[3,2-c]quinolin-5-one](/img/structure/B263437.png)

![2-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B263459.png)

![N-(5-methyl-3-isoxazolyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B263468.png)

![2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B263469.png)